molecular formula C16H23NO5 B554289 (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate CAS No. 1872-59-9

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate

Cat. No. B554289
CAS RN: 1872-59-9
M. Wt: 309.36 g/mol
InChI Key: UMAXPCYVVRYQNO-ZDUSSCGKSA-N
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Description

“(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate” is a chemical compound with the CAS Number: 1872-59-9 . It has a molecular weight of 309.36 . Its physical form is a crystal - powder, and its color ranges from white to very pale yellow .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-tert-butoxypropanoate . The InChI code is 1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a crystal - powder, and its color ranges from white to very pale yellow . It has a molecular weight of 309.36 .

Scientific Research Applications

  • Direct and Sustainable Synthesis of Tertiary Butyl Esters
    • Application : Tertiary butyl esters, such as “(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
    • Method : The method involves the use of flow microreactor systems . The flow process is more efficient, versatile, and sustainable compared to the batch .
    • Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Synthesis of Complex Organic Compounds
    • Application : Compounds similar to “(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate” are often used in the synthesis of complex organic compounds . These compounds can serve as intermediates in the synthesis of a variety of other compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out . Typically, these compounds are used in reactions under controlled conditions, with specific reagents and catalysts .
    • Results : The results would vary depending on the specific synthesis. In general, these compounds can help to increase the efficiency and selectivity of the synthesis .
  • Use in Peptide Synthesis
    • Application : Compounds similar to “(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate” are often used in peptide synthesis . These compounds can serve as intermediates in the synthesis of a variety of peptides .
    • Method : The specific methods of application or experimental procedures would depend on the particular peptide being synthesized . Typically, these compounds are used in reactions under controlled conditions, with specific reagents and catalysts .
    • Results : The results would vary depending on the specific peptide synthesis. In general, these compounds can help to increase the efficiency and selectivity of the synthesis .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAXPCYVVRYQNO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562393
Record name Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate

CAS RN

1872-59-9
Record name Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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